n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide
Overview
Description
N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H17N3O4S and its molecular weight is 287.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Chemical Interactions
Antihypertensive Properties : N-Methanesulfonyl derivatives of β-phenethylamine, a category that includes compounds structurally related to n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide, have been reported to lower blood pressure in hypertensive rats (Foye, Anderson, & Sane, 1971).
Fragmentation Patterns in Mass Spectrometry : The fragmentation of N-(2-nitrophenyl)-methanesulfonamide and its derivatives upon electron ionization has been studied. These compounds, closely related to the chemical , exhibit unique fragmentation patterns that are critical for understanding their chemical behavior (Danikiewicz, 1997).
Carbonic Anhydrase Inhibition : Derivatives of thiadiazole methanesulfonamide, structurally similar to the chemical , have shown potent inhibition of certain carbonic anhydrase isozymes. This suggests potential biomedical applications in situations where selective inhibition of specific isozymes is desired (Temperini et al., 2008).
Chemical Synthesis and Structure Analysis : N-(4-Nitrophenyl)methanesulfonamide, a compound structurally related to the subject chemical, has been structurally analyzed, revealing insights into its molecular conformation and potential interactions during chemical reactions (Gowda, Foro, & Fuess, 2007).
Polymerization and Material Science Applications : A novel polymer synthesized from derivatives of methanesulfonamide, including compounds similar to this compound, demonstrates the potential of these chemicals in material science, especially in creating light-switchable polymers (Sobolčiak et al., 2013).
Structural Analysis in Crystallography : Detailed structural and supramolecular analyses of derivatives of N-(2-nitrophenyl)-methanesulfonamide have been conducted, contributing to a deeper understanding of molecular interactions and crystal packing in these compounds (Jacobs, Chan, & O'Connor, 2013).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-(3-nitrophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-13(2)7-6-12-19(17,18)9-10-4-3-5-11(8-10)14(15)16/h3-5,8,12H,6-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNYZUAUOSLDSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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